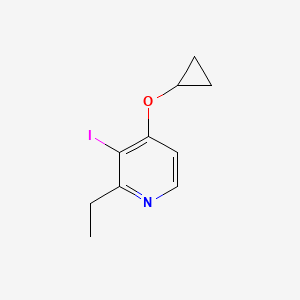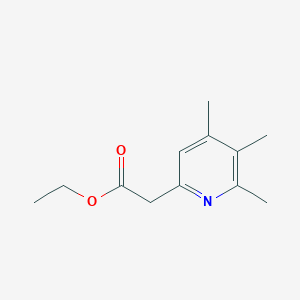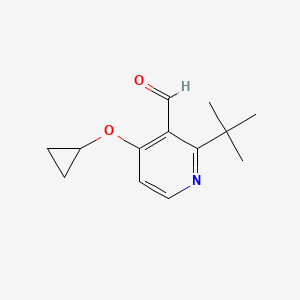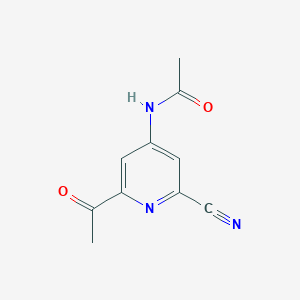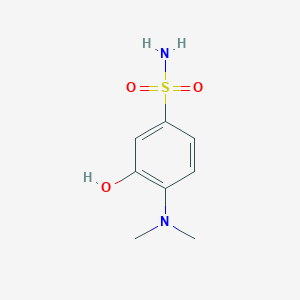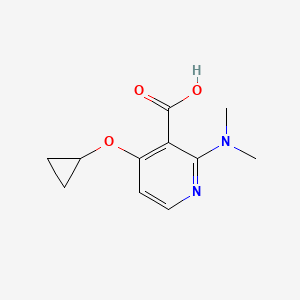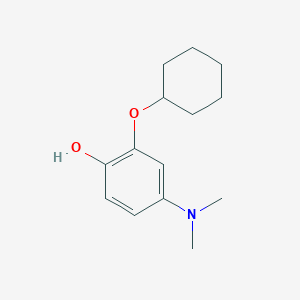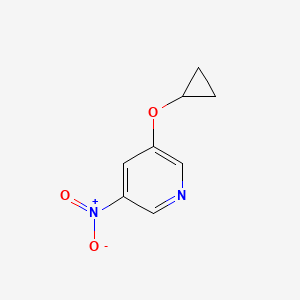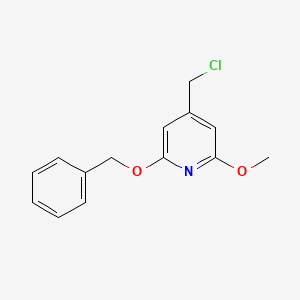
3-Tert-butyl-5-cyclopropoxy-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-5-cyclopropoxy-2-isopropylpyridine is a complex organic compound with the molecular formula C15H23NO. This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-cyclopropoxy-2-isopropylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-Tert-butyl-5-cyclopropoxy-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine rings.
科学的研究の応用
3-Tert-butyl-5-cyclopropoxy-2-isopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Tert-butyl-5-cyclopropoxy-3-isopropylpyridine: Similar structure but with different positioning of substituents.
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine: Contains an additional isopropoxy group.
Uniqueness
3-Tert-butyl-5-cyclopropoxy-2-isopropylpyridine is unique due to its specific arrangement of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
3-tert-butyl-5-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)14-13(15(3,4)5)8-12(9-16-14)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChIキー |
UHPHRFSJGWRTAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


